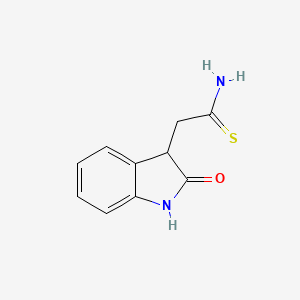

2-(2-Oxoindolin-3-yl)ethanethioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxo-1,3-dihydroindol-3-yl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c11-9(14)5-7-6-3-1-2-4-8(6)12-10(7)13/h1-4,7H,5H2,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMXOUKMADYSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 2 2 Oxoindolin 3 Yl Ethanethioamide Analogs

Quantum Chemical Approaches (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. For 2-oxoindolin derivatives, DFT calculations are instrumental in elucidating fundamental aspects of their chemical nature.

The electronic landscape of a molecule is dictated by the arrangement and energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that govern the molecule's reactivity and electronic transitions. mdpi.comrsc.orgsapub.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical stability and reactivity of the molecule; a larger gap implies higher stability and lower reactivity. mdpi.commdpi.com

In analogs of 2-(2-Oxoindolin-3-yl)ethanethioamide, the distribution of electron density in the HOMO is typically concentrated on the electron-rich regions of the molecule, such as the oxindole (B195798) ring and the thioamide group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally distributed over the electron-deficient areas, highlighting potential sites for nucleophilic attack. DFT calculations can precisely map these orbitals and quantify their energy levels. mdpi.comresearchgate.net

Table 1: Representative Frontier Orbital Energies for 2-Oxoindolin Analogs

| Compound Analog | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Substituted 2-oxoindolin-A | -6.2 | -2.1 | 4.1 |

| Substituted 2-oxoindolin-B | -6.5 | -2.3 | 4.2 |

Note: The data in this table is illustrative and based on typical values found for 2-oxoindolin derivatives in the scientific literature.

DFT calculations are a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. sapub.org By calculating various chemical descriptors derived from the electronic structure, such as chemical potential, hardness, and electrophilicity index, the reactivity of this compound analogs can be quantitatively assessed. mdpi.com

For instance, the Fukui function, a local reactivity descriptor, can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov This information is invaluable for understanding and predicting the outcomes of chemical reactions involving these compounds. Furthermore, DFT can be employed to map the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies, thereby providing a detailed picture of the reaction mechanism. nih.gov

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its biological activity. DFT methods can be used to explore the conformational landscape of this compound analogs, identifying stable conformers and the energy barriers between them. mdpi.com

Moreover, these calculations can shed light on the nature and strength of intramolecular non-covalent interactions, such as hydrogen bonds and van der Waals forces, which play a significant role in stabilizing specific conformations. mdpi.com The analysis of the molecule's electron density using techniques like Quantum Theory of Atoms in Molecules (QTAIM) can provide a quantitative description of these interactions. mdpi.com For example, in a related compound, 2-(5-Iodo-2-oxoindolin-3-ylidene)hydrazinecarbothioamide, intramolecular N—H⋯N and N—H⋯O hydrogen bonds were identified, which contribute to the planarity of the molecule. nih.gov

Molecular Docking Studies for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule, such as a 2-oxoindolin derivative, might interact with a biological target, typically a protein. mdpi.comnih.govacademicjournals.org

Molecular docking simulations can provide detailed insights into the binding mode of this compound analogs within the active site of a target protein. nih.govresearchgate.net These simulations predict the conformation of the ligand and its orientation relative to the protein's amino acid residues. The results of docking studies typically include a scoring function that estimates the binding affinity, with lower scores indicating a more favorable interaction. researchgate.net

Crucially, these studies identify the key intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netmdpi.com For example, in studies of similar 2-oxoindolin derivatives targeting vascular endothelial growth factor receptor 2 (VEGFR-2), the oxindole core is often observed to form critical hydrogen bonds with residues in the hinge region of the ATP binding site, such as Cys919 and Glu917. mdpi.comnih.gov

Beyond predicting binding modes to known targets, molecular docking can also be used in reverse, to screen a library of potential protein targets to identify putative molecular targets for a given compound. This "reverse docking" approach can help in elucidating the mechanism of action of a compound and identifying potential off-target effects.

Once a potential target is identified, molecular docking can be used to characterize the binding site in detail. This includes identifying the key amino acid residues involved in the interaction, the size and shape of the binding pocket, and its physicochemical properties (e.g., hydrophobicity, charge distribution). This information is critical for understanding the basis of molecular recognition and for the rational design of more potent and selective analogs.

Table 2: Illustrative Molecular Docking Results for a 2-Oxoindolin Analog against a Kinase Target

| Parameter | Value |

|---|---|

| Target Protein | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |

| PDB ID | 3VHE |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Glu917, Cys919, Phe918 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions |

Note: This table presents hypothetical yet representative data based on docking studies of 2-oxoindolin derivatives with kinase domains.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound analogs, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic effects, thereby guiding the design of more potent and selective molecules.

Development of 3D-QSAR Models (e.g., CoMFA, CoMSIA) for Predictive Analytics

Three-dimensional QSAR (3D-QSAR) models are powerful predictive tools that correlate the biological activity of molecules with their 3D structural properties. Among the most widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). semanticscholar.orgmdpi.com These approaches are pivotal in drug design, offering insights into the steric and electronic requirements for optimal interaction with a biological target. nih.gov

Comparative Molecular Field Analysis (CoMFA) : CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields of a set of aligned molecules. These fields are sampled at various grid points, and the resulting values are used as descriptors in a partial least squares (PLS) analysis to build a QSAR model. nih.gov For a series of this compound analogs, a CoMFA model would elucidate the regions where bulky groups or specific electrostatic properties enhance or diminish biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA) : CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com This method uses a Gaussian-type distance dependence, which results in smoother contour maps and can provide a more detailed understanding of the structure-activity relationship. nih.gov A CoMSIA model for this compound analogs could reveal the importance of hydrophobicity and hydrogen bonding interactions in specific regions of the molecule for its biological function. nih.gov

The development of these models involves aligning the series of analog structures, calculating the molecular fields, and then using statistical methods to create a predictive model. semanticscholar.org The visual representation of these models is often in the form of contour maps, which highlight the favorable and unfavorable regions for each physicochemical property. researchgate.net

Statistical Validation and Robustness Assessment of QSAR Models

The reliability and predictive power of a QSAR model are determined through rigorous statistical validation. This process ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. Both internal and external validation techniques are employed. nih.gov

Internal Validation : This is typically performed using the training set of molecules that were used to build the model. A common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model with good predictive ability. nih.gov The conventional correlation coefficient (r²), standard error of estimation, and F-test value are also important statistical parameters. nih.gov

External Validation : This involves using an external test set of molecules that were not used in the model development. nih.gov The predictive ability of the model is assessed by how well it predicts the biological activities of these compounds. The predictive correlation coefficient (r²_pred) is a key metric here, with a value greater than 0.6 being desirable. mdpi.com

The following table illustrates typical statistical parameters used to validate QSAR models for analogs of oxoindoline derivatives:

| Statistical Parameter | Description | Acceptable Value |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |

| r² (Non-cross-validated r²) | The coefficient of determination for the training set. | > 0.6 |

| r²_pred (Predictive r²) | The coefficient of determination for the external test set. | > 0.6 |

| Standard Error of Estimate (SEE) | A measure of the goodness of fit. | Lower values are better. |

| F-statistic | A measure of the statistical significance of the model. | Higher values are better. |

These validation steps are crucial for ensuring that the developed 3D-QSAR models for this compound analogs are robust and can be reliably used for predictive analytics. nih.gov

Elucidation of Physicochemical Descriptors Influencing Biological Activity

A primary outcome of QSAR studies is the identification of key physicochemical descriptors that significantly influence the biological activity of a compound series. For this compound analogs, these descriptors provide a molecular-level understanding of the features required for potent activity.

The contour maps generated from CoMFA and CoMSIA models are particularly insightful. mdpi.com For instance:

Steric Fields : Green contours may indicate regions where bulky substituents are favored, while yellow contours might suggest that steric hindrance in those areas is detrimental to activity.

Electrostatic Fields : Blue contours often highlight areas where electropositive groups enhance activity, whereas red contours suggest that electronegative groups are preferred.

Hydrophobic Fields : These maps can show regions where hydrophobic or hydrophilic characteristics are important for receptor binding.

Hydrogen Bond Donor/Acceptor Fields : These contours pinpoint specific locations where hydrogen bond donors or acceptors are crucial for interaction with the target.

By analyzing these contour maps in conjunction with the structures of the most and least active analogs, researchers can deduce the critical physicochemical properties. For example, a CoMSIA model might reveal that a hydrogen bond acceptor group at a specific position on the oxoindoline ring and a hydrophobic substituent on the ethanethioamide side chain are essential for high biological activity. This information is invaluable for the rational design of new, more effective analogs. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Target Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. unibo.it For this compound analogs, MD simulations provide detailed insights into their conformational dynamics and the stability of their binding to a biological target. nih.gov

MD simulations can be used to:

Explore Conformational Flexibility : Molecules are not static entities; they exist as an ensemble of different conformations. MD simulations can explore the conformational landscape of an analog, identifying the most stable and biologically relevant shapes.

Analyze Binding Modes : By simulating the ligand-protein complex, MD can refine the binding poses predicted by molecular docking and reveal the key interactions that stabilize the complex. frontiersin.orgmdpi.com This includes identifying crucial hydrogen bonds, hydrophobic interactions, and salt bridges. nih.gov

Assess Binding Stability : The stability of the ligand-protein complex over the simulation time can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms. A stable RMSD trajectory suggests a stable binding mode. mdpi.com

Calculate Binding Free Energies : Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to estimate the binding free energy of a ligand to its target, providing a quantitative measure of binding affinity. frontiersin.org

The following table summarizes the key analyses performed in MD simulations of ligand-protein complexes:

| Analysis | Description | Insights Gained |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the protein and the ligand's binding pose. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Identifies flexible and rigid regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key hydrogen bonding interactions for binding affinity. |

| Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA) | Estimates the free energy of binding of the ligand to the protein. | Provides a quantitative measure of binding affinity and stability. |

Through these detailed investigations, MD simulations offer a dynamic perspective on the interaction between this compound analogs and their biological targets, complementing the static picture provided by 3D-QSAR models and guiding the design of compounds with improved binding affinity and stability. preprints.org

Structure Activity Relationship Sar Studies of Oxoindoline and Thioamide Derivatives Relevant to the Hybrid Compound

SAR of the 2-Oxoindoline Scaffold: Impact of Substituents on Biological Activity

The 2-oxoindoline core is a prevalent scaffold in a multitude of biologically active compounds. The versatility of this heterocyclic system allows for substitutions at several positions, each capable of significantly modulating the molecule's interaction with biological targets.

The C-3 position of the 2-oxoindoline ring is a critical determinant of biological activity, with both the nature of the substituent and its stereochemistry playing pivotal roles. The creation of a stereocenter at this position often has a profound impact on the compound's efficacy and selectivity. nih.gov

The absolute configuration of substituents at the C-3 position can dramatically influence biological activity. nih.gov Enantioselective synthesis strategies are therefore crucial in developing potent and specific agents. For instance, the synthesis of chiral 3-substituted aminooxindoles highlights the importance of controlling the stereochemistry at this position to achieve desired biological outcomes. The generation of a quaternary chiral center at the C-3 position further underscores the structural complexity and specificity that can be introduced at this site. nih.gov

The electronic properties of the substituent at C-3 also play a significant role. The introduction of groups with varying electronic characteristics (electron-donating or electron-withdrawing) can modulate the reactivity and binding affinity of the molecule. While direct studies on "2-(2-Oxoindolin-3-yl)ethanethioamide" are limited, SAR studies on related 2-oxoindoline derivatives often reveal that the electronic nature of the C-3 substituent is a key factor in their mechanism of action.

| Position | Modification | Effect on Bioactivity |

| C-3 | Introduction of a stereocenter | The absolute configuration significantly impacts biological activity. nih.gov |

| C-3 | Creation of a quaternary chiral center | Introduces structural complexity and specificity. nih.gov |

| C-3 | Varied electronic properties of substituents | Modulates reactivity and binding affinity. |

Modification at the N-1 position of the indolinone ring provides another avenue for fine-tuning the biological activity of 2-oxoindoline derivatives. N-substitution can alter the molecule's polarity, solubility, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties.

| Position | Substituent Type | Resulting Biological Activity |

| N-1 | ((diethylamino)methyl) | Potential for novel bioactive derivatives. researchgate.net |

| N-1 | ((piperazino)methyl) | Cytostatic and antiviral activities. |

| N-1 | Alkyl groups (in related heterocycles) | Hypolipidemic activity. nih.gov |

Substitutions on the benzene (B151609) ring of the 2-oxoindoline scaffold offer a means to modulate the electronic and steric properties of the entire molecule. The position and nature of these substituents can significantly impact potency and selectivity.

SAR studies have shown that modifications at the C-5 position of the indolinone ring can lead to substantial changes in biological activity. For instance, in a series of indolin-2-one derivatives, replacing a fluoro group at C-5 with a chloro atom resulted in a marked increase in potency against the A549 cancer cell line. Conversely, the introduction of bromo, hydrogen, or methyl groups at the same position led to a significant decrease in potency. This highlights the sensitive dependence of activity on the nature of the substituent at this position.

| Position | Substituent | Impact on Potency (A549 cell line) |

| C-5 | Fluoro to Chloro | Large increase |

| C-5 | Bromo | Substantial decrease |

| C-5 | Hydrogen | Substantial decrease |

| C-5 | Methyl | Substantial decrease |

SAR of the Thioamide Moiety: Significance of Sulfur Incorporation in Bioactive Systems

The replacement of an amide oxygen with sulfur to form a thioamide introduces significant changes to the local electronic and steric environment. These alterations can have profound effects on the molecule's biological activity and conformational behavior.

The thioamide bond exhibits distinct hydrogen bonding properties compared to its amide counterpart. The N-H group of a thioamide is more acidic and, consequently, a better hydrogen bond donor. polimi.it Conversely, the sulfur atom of a thioamide is a weaker hydrogen bond acceptor than the oxygen atom of an amide. polimi.itresearchgate.net This altered hydrogen bonding capacity can significantly influence interactions with biological macromolecules, such as enzymes and receptors.

Thioamides are also more reactive towards both nucleophiles and electrophiles when compared to amides. polimi.it This increased reactivity stems from the weaker carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O). polimi.it This heightened nucleophilicity can be a key factor in the mechanism of action of thioamide-containing compounds.

| Property | Thioamide vs. Amide | Implication in Biological Contexts |

| N-H Hydrogen Bond Donation | Thioamide is a stronger donor. polimi.it | Can lead to stronger interactions with hydrogen bond acceptors on biological targets. |

| C=S Hydrogen Bond Acceptance | Thioamide is a weaker acceptor. polimi.itresearchgate.net | May alter or weaken interactions where the carbonyl oxygen of an amide would typically act as a hydrogen bond acceptor. |

| Nucleophilicity/Reactivity | Thioamide is more reactive. polimi.it | Can influence the compound's mechanism of action, potentially involving covalent interactions. |

The incorporation of a thioamide bond into a peptidic or similar scaffold can impose significant conformational constraints. The larger van der Waals radius of sulfur compared to oxygen results in increased steric hindrance, which can reduce conformational flexibility. polimi.it This has been observed in studies where thioamide incorporation into macrocyclic peptides led to segmental rigidity.

| Feature | Consequence of Thioamide Incorporation |

| Larger van der Waals radius of sulfur | Increased steric hindrance. polimi.it |

| Conformational Flexibility | Reduced, leading to segmental rigidity. |

| Bioactive Conformation | Can be stabilized or "locked" in place. |

Bioisosteric Replacements of the Thioamide and Their Mechanistic Implications

The thioamide functional group is a crucial component in many biologically active compounds, often serving as a bioisostere for the more common amide bond. nih.govresearchgate.net Bioisosterism is a strategy used in medicinal chemistry to switch atoms or groups with similar chemical or physical properties to enhance a compound's pharmacological profile. drughunter.com The replacement of an amide with a thioamide can lead to significant changes in potency, metabolic stability, and pharmacokinetic properties. nih.govtandfonline.com

The thioamide group shares the same number of atoms and valence electrons as an amide, arranged in a similar fashion. nih.gov However, key differences in their physicochemical properties have profound mechanistic implications. The thiocarbonyl (C=S) bond is longer and less polarized than a carbonyl (C=O) bond, while the carbon-nitrogen (C-N) bond in a thioamide is shorter, indicating a larger contribution from resonance. nih.govhyphadiscovery.com This results in a more rigid structure with an increased rotational barrier compared to amides. nih.gov Thioamides are generally weaker hydrogen bond acceptors but stronger hydrogen bond donors than their amide counterparts. hyphadiscovery.com These alterations can critically affect interactions within a biological target's binding pocket. For instance, in the development of inhibitors for histone lysine (B10760008) methyltransferase ASH1L, replacing an amide with a thioamide resulted in a nearly 100-fold increase in inhibitory activity, attributed to the thioamide forming two hydrogen bonds and a chalcogen bond within the binding pocket. tandfonline.com

Beyond the direct amide-for-thioamide swap, various other functional groups have been explored as bioisosteric replacements for the thioamide moiety itself, each with distinct mechanistic consequences. These replacements aim to mimic the spatial and electronic characteristics of the thioamide while addressing liabilities such as metabolic instability or toxicity.

Common bioisosteric replacements include five-membered heterocyclic rings like 1,2,3-triazoles, 1,2,4-oxadiazoles, and tetrazoles. nih.gov

1,2,3-Triazoles : These are considered excellent nonclassical bioisosteres of the trans amide bond. nih.gov They are chemically robust, resistant to hydrolysis and oxidation, and can act as both hydrogen bond donors and acceptors, effectively mimicking the peptide bond's electronic properties. cambridgemedchemconsulting.com

Oxadiazoles : The 1,2,4- and 1,3,4-isomers are frequently used to replace amide bonds. nih.gov They can mimic the planarity and dipole moment of an amide, potentially improving metabolic stability, membrane permeability, and bioavailability. nih.gov However, they differ in their aromatic, electrostatic, and hydrogen-bonding character. nih.gov

Trifluoroethylamine Motif : This group has emerged as a valuable amide bioisostere. drughunter.com The electronegative trifluoroethyl group mimics the carbonyl, and its inclusion can enhance metabolic stability by reducing susceptibility to proteolysis. The lipophilic trifluoromethyl group also decreases the basicity of the adjacent amine, keeping it largely non-ionized at physiological pH. drughunter.com

| Bioisostere | Key Structural Features | Mechanistic Implications | Potential Advantages |

|---|---|---|---|

| Amide (-CONH-) | Planar, H-bond donor/acceptor | Forms key H-bonds with target; susceptible to hydrolysis by proteases. | Well-understood interactions. |

| 1,2,3-Triazole | Planar, aromatic ring, H-bond donor/acceptor | Mimics 'trans' amide conformation; metabolically stable. nih.gov | Improved metabolic stability; rigidifies conformation. cambridgemedchemconsulting.com |

| 1,2,4-Oxadiazole | Planar, aromatic ring, H-bond acceptor | Mimics planarity and dipole moment of amide. nih.gov | Enhanced metabolic stability and permeability. nih.gov |

| Trifluoroethylamine (-CF3-CH2-NH-) | Non-planar, electron-withdrawing CF3 group | Reduces susceptibility to proteolysis; lowers amine basicity. drughunter.com | Increased metabolic stability. drughunter.com |

Combined SAR Analysis of the this compound Framework

The this compound framework represents a hybrid structure combining the privileged oxoindole scaffold with a flexible ethanethioamide linker. The oxoindole nucleus is a core component of numerous therapeutically important compounds, known to interact with a variety of biological targets, including protein kinases. nih.gov The thioamide moiety, as previously discussed, serves to modulate the compound's physicochemical and pharmacokinetic properties. A combined SAR analysis is essential to understand how these components work in synergy.

Positional and Substituent Effects on the Ethanethioamide Linker

The ethanethioamide linker connects the rigid oxoindole core to a terminal group and its structure—length, rigidity, and substitution—is critical for optimal interaction with the target protein. Modifications to this linker can significantly impact the compound's potency and selectivity.

Positional Effects : The attachment point of the ethanethioamide group to the oxoindole ring is crucial. In the specified compound, it is at the C3 position, a common site for substitution in biologically active oxindoles. nih.gov Moving the linker to other positions, such as the N1 or C5 positions, would drastically alter the molecule's three-dimensional shape and its presentation of key pharmacophoric features to the target.

Substituent Effects : Introducing substituents on the ethane (B1197151) portion of the linker can influence the molecule's conformation and properties. The incorporation of alkyl groups, for example, could introduce steric hindrance or create favorable van der Waals interactions. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can alter the electronic properties of the entire molecule. mdpi.com For instance, EWGs can modulate the acidity of nearby protons or affect the hydrogen-bonding capacity of the thioamide group. nih.gov The design of linkers in drug development often focuses on optimizing properties like solubility and stability; for example, introducing hydrolysis-prone groups can be a deliberate strategy to control drug release in certain contexts. rsc.org

| Linker Modification | Example Substituent (R) | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Alpha-carbon substitution | Methyl (-CH3) | May increase or decrease potency | Introduces a chiral center; may provide favorable hydrophobic interactions or cause steric clash. |

| Alpha-carbon substitution | Fluorine (-F) | May increase binding affinity | Can alter local electronics and pKa; may form specific interactions (e.g., with backbone amides). cambridgemedchemconsulting.com |

| Beta-carbon substitution | Hydroxyl (-OH) | May increase solubility and potency | Introduces a hydrogen-bonding group; can improve pharmacokinetic properties. |

| Linker rigidification | Cyclopropyl ring | May increase potency and selectivity | Restricts conformational flexibility, locking the molecule into a more bioactive conformation. |

Deconvolution of Contributions from Each Moiety to Overall Biological Potency and Selectivity

Oxoindole Moiety : The oxoindole is a "privileged scaffold" frequently found in multi-targeted antiproliferative agents and kinase inhibitors. nih.gov Its planar structure often facilitates insertion into the ATP-binding site of kinases, forming key hydrogen bonds. For example, in many kinase inhibitors, the oxoindole's lactam N-H and C=O groups act as hydrogen bond donors and acceptors, respectively, anchoring the molecule to the hinge region of the kinase. nih.gov Therefore, the oxoindole moiety in the hybrid compound likely serves as the primary anchor to the biological target, providing the foundational binding affinity.

Rational Design Principles for Optimized Analogs Based on SAR Insights

Based on the SAR analysis, several rational design principles can be proposed to develop optimized analogs of this compound. The goal is to enhance potency, selectivity, and drug-like properties.

Modification of the Oxoindole Core :

Substitution on the Aromatic Ring : Introducing small electron-withdrawing (e.g., fluorine, chlorine) or electron-donating (e.g., methyl, methoxy) groups at the C5 or C6 positions of the oxoindole ring can modulate electronic properties and explore additional interactions with the target protein. SAR studies of other oxoindoles have shown that such substitutions can significantly affect binding affinity. nih.gov

N1-Substitution : Alkylation or arylation at the N1 position can be used to probe for extra binding pockets and improve properties like cell permeability.

Optimization of the Ethanethioamide Linker :

Conformational Constraint : To reduce the entropic penalty upon binding, the flexible ethane linker can be rigidified. This could be achieved by incorporating it into a small ring system, such as a cyclopropane, or by introducing double bonds.

Introduction of Chirality : Placing a substituent on the alpha- or beta-carbon of the ethane linker introduces a chiral center. The separate enantiomers should be synthesized and tested, as biological targets are chiral and will likely exhibit stereospecific binding.

Bioisosteric Replacement of the Thioamide :

While the thioamide has advantages, it can also be a metabolic liability. If instability is an issue, it could be replaced with a more robust bioisostere like a 1,2,3-triazole. nih.gov This would maintain the approximate geometry while enhancing metabolic stability.

Exploration of the Terminal Group :

The terminal -NH2 group of the thioamide can be substituted with various alkyl or aryl groups. This strategy allows for the exploration of additional hydrophobic or polar pockets within the target's binding site, potentially increasing both potency and selectivity. SAR studies on piperazine (B1678402) N-thioamide derivatives, for instance, showed that modifying this terminal group was key to their antiproliferative activity. nih.gov

By systematically applying these principles, new analogs can be designed with potentially superior biological activity and improved therapeutic potential. researchgate.net

Mechanistic Investigations of Biological Activities Mediated by Oxoindoline Thioamide Hybrids

Enzyme and Receptor Interaction Mechanisms

Investigations into the broader family of 2-oxoindoline derivatives have revealed significant interactions with various enzymes and receptors, establishing them as a versatile scaffold in drug discovery.

Kinase Inhibition Mechanisms (e.g., Tyrosine Kinases, 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1), Src PTK)

Derivatives of the (2-oxoindolin-3-ylidene)methylpyrrole scaffold have been identified as potential multi-target tyrosine kinase receptor inhibitors. mdpi.com These compounds are crucial in modulating signaling pathways related to tumor angiogenesis, such as those involving vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). mdpi.comnih.gov The core structure is considered a key pharmacophore for ATP-competitive receptor tyrosine kinase inhibitors. mdpi.com For instance, certain novel 2-pyrrolidone-fused derivatives have shown high potency against both VEGFR-2 and PDGFRβ. mdpi.com Molecular modeling suggests these compounds bind similarly to established inhibitors like sunitinib (B231) but may form tighter interactions within the receptor's active site. mdpi.com

Anti-inflammatory Response Modulation (e.g., Interleukin-1 (IL-1), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6) release pathways)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) are known to induce the production of Interleukin-6 (IL-6) in various cell types, including osteoblast-like cells. nih.govnih.gov This signaling cascade is pivotal in the pathogenesis of inflammatory diseases. nih.gov The activation of transcription factors like NF-κB is a key step in the regulation of these pro-inflammatory genes. nih.gov While flavonoids like luteolin (B72000) have been shown to suppress the secretion of IL-1β, IL-6, and TNF-α, specific data on 2-(2-Oxoindolin-3-yl)ethanethioamide's role in these pathways is absent. mdpi.com

Antimalarial Mechanisms, including Enzyme Targets (e.g., P. falciparum lactate (B86563) dehydrogenase)

The lactate dehydrogenase enzyme of Plasmodium falciparum (PfLDH) is a critical target for antimalarial drugs due to the parasite's reliance on glycolysis for energy. nih.govnih.gov This enzyme catalyzes the conversion of pyruvate (B1213749) to lactate. nih.gov Inhibition of PfLDH disrupts the parasite's energy production, leading to its death. nih.gov While various compounds are studied for their potential to inhibit this enzyme, there is no specific research linking this compound to this or other antimalarial mechanisms. nih.govnih.gov

Other Receptor and Enzyme Modulations (e.g., Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), α-glucosidase)

Cholinesterase enzymes, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), are therapeutic targets for neurodegenerative disorders like Alzheimer's disease. nih.govnih.govnih.gov Their inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govresearchgate.net Similarly, α-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type II diabetes mellitus by delaying glucose absorption. nih.govresearchgate.net Various heterocyclic compounds, including some indolin-2-one derivatives, have been evaluated for these inhibitory activities. nih.gov For example, 3,3-di(indolyl)indolin-2-ones have shown promising α-glucosidase inhibitory activity. nih.govresearchgate.net However, the specific modulatory effects of this compound on these enzymes have not been reported.

Cellular Pathway Modulation

The modulation of cellular pathways, particularly those leading to programmed cell death, is a hallmark of many biologically active oxoindoline compounds.

Mechanisms of Apoptosis Induction in Cellular Models

Apoptosis, or programmed cell death, can be triggered through intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. archivesofmedicalscience.com The intrinsic pathway involves the release of cytochrome c from mitochondria, which activates a cascade of caspases, primarily caspase-9 and the executioner caspase-3. archivesofmedicalscience.com The extrinsic pathway is initiated by the activation of death receptors, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave BID to engage the mitochondrial pathway. archivesofmedicalscience.com

Certain substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides have been identified as potent inducers of apoptosis in human cancer cell lines. nih.govnih.gov The mechanism for some of these compounds involves the inhibition of tubulin polymerization, which leads to cell cycle arrest in the G2/M phase, followed by apoptosis. nih.gov While this highlights a potential mechanism for the oxoindoline scaffold, it is crucial to note that this data pertains to structurally different molecules and cannot be directly extrapolated to this compound.

Modulation of Cell Cycle Progression Pathways

The oxoindoline core structure is a prominent scaffold in compounds designed to modulate cell cycle progression. While direct studies on this compound are not extensively detailed in the literature, the mechanism of analogous oxoindoline derivatives often involves the inhibition of cyclin-dependent kinases (CDKs), which are pivotal regulators of the cell cycle. Over-expression of cell division cycle (CDC) dual-specificity phosphatases, such as CDC25A, is also found in various cancers, making them a key target for therapeutic intervention. nih.gov For instance, certain thiazolidinone derivatives, which also feature a sulfur-containing heterocyclic ring, have been identified as inhibitors of CDC25A phosphatase, leading to cell growth arrest. nih.gov Inhibition of these key enzymes disrupts the orderly progression through cell cycle checkpoints (e.g., G1/S or G2/M transitions), ultimately leading to a halt in cell proliferation. nih.govnih.gov Given the established role of the oxoindoline nucleus in targeting cell cycle machinery, it is plausible that this compound exerts its biological effects through similar pathways, potentially by targeting CDKs or other crucial cell cycle proteins. nih.gov

Mechanisms of Angiogenesis Modulation (e.g., VEGF pathway targeting)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, with the Vascular Endothelial Growth Factor (VEGF) signaling pathway being a primary regulator. nih.govnih.gov The VEGF/VEGF receptor (VEGFR) axis, particularly signaling through VEGFR2, is crucial for endothelial cell proliferation, migration, and survival. nih.govmdpi.com The oxoindoline scaffold is a well-established pharmacophore for the inhibition of tyrosine kinases, including VEGFR2. Prominent anti-angiogenic drugs are built upon this structure. The mechanism typically involves the compound binding to the ATP-binding site of the VEGFR2 kinase domain, preventing the autophosphorylation and activation of the receptor. This blockade inhibits downstream signaling cascades, such as the PI3K-Akt pathway, which are essential for endothelial cell survival and proliferation. nih.gov Consequently, the suppression of the VEGF/VEGFR2 signaling pathway is a cornerstone strategy for inhibiting tumor angiogenesis. mdpi.com Although specific data for this compound is limited, its oxoindoline core strongly suggests a potential mechanism of action involving the targeting and inhibition of the VEGF pathway, thereby exerting anti-angiogenic effects. nih.govmdpi.com

Biophysical Studies of Thioamide-Containing Constructs

Investigations into Protein Folding and Stability Perturbations by Thioamides

The substitution of an amide oxygen with sulfur to create a thioamide is a subtle, single-atom modification that can have profound, context-dependent effects on protein folding and stability. nih.govrsc.org Thioamides are considered the closest isosteres of the natural peptide bond, retaining key properties like planarity and the capacity for hydrogen bonding. iisc.ac.in However, the introduction of a thioamide can either stabilize or destabilize a protein's structure, depending on its specific location and the local microenvironment within the protein fold. nih.govupenn.edu

Table 1: Effects of Thioamide Substitution on Protein Stability in Different Structural Contexts

| Protein/Peptide Model | Secondary Structure Context | Position of Thioamide | Observed Effect on Stability | Presumed Rationale | Reference |

|---|---|---|---|---|---|

| Calmodulin | α-helix | Near start of C-terminal helix (TyrS138) | Highly destabilizing | Disruption of backbone hydrogen bonding. | nih.gov |

| Calmodulin | α-helix | ValS136 and GluS139 | Significantly stabilizing | Favorable local interactions. | nih.gov |

| Protein G (GB1) | β-sheet | Core of the β-sheet (IleS6) | Significantly destabilizing | Disturbance of the sheet's core packing. | nih.gov |

| Protein G (GB1) | β-sheet | Outer strand of β-sheet (LeuS5) | Less destabilizing | Disrupts a single H-bond, altering packing of the outer strand only. | nih.gov |

| Collagen Model Peptides | Polyproline II helix | Glycine position (PPGS) | Significantly destabilizing | Not specified. | nih.gov |

Application of Thioamides as Spectroscopic Probes for Protein-Protein Interaction Studies

Thioamides serve as versatile and minimally perturbing spectroscopic probes for investigating protein structure, dynamics, and interactions. nih.govupenn.edu Their small size—a single atom change from the native peptide bond—means they can often be incorporated into a protein sequence with minimal disruption to the native structure, a significant advantage over bulky fluorescent labels. nih.govresearchgate.net

A primary application of thioamides is as fluorescence quenchers. researchgate.netnih.gov They can quench a variety of fluorophores through mechanisms that include Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PET). nih.govresearchgate.net By strategically placing a thioamide and a suitable fluorophore (like p-cyanophenylalanine) within a protein or between two interacting proteins, the distance between the probes can be monitored. nih.gov Changes in fluorescence intensity provide high-resolution information about conformational changes associated with protein folding, dynamics, or binding events. nih.govnih.gov This technique allows for the study of direct contact between residues and the dynamic modeling of protein motion. nih.gov

Analysis of Hydrogen Bonding Network Alterations by Thioamide Incorporation

The substitution of a backbone oxoamide (B1213200) with a thioamide directly alters the hydrogen bonding network, which is fundamental to defining protein secondary and tertiary structure. researchgate.net These alterations stem from the intrinsic differences between sulfur and oxygen. The C=S bond in a thioamide is longer than the C=O bond in an amide, and the thioamide N-H is more acidic, making it a stronger hydrogen bond donor. nsf.govchemrxiv.org Conversely, the sulfur atom is generally considered a weaker hydrogen bond acceptor than the amide oxygen due to its lower electronegativity. chemrxiv.orgnih.gov

However, recent studies indicate this view is nuanced; the strength of a thioamide as a hydrogen bond acceptor is highly dependent on the geometry of the interaction and the polarity of the local environment. nsf.gov In some contexts, thioamides can form hydrogen bonds that are as strong as their amide counterparts. nih.gov The estimated enthalpy for an amide-N-H···S═C hydrogen bond can be substantial (~-30 kJ/mol), suggesting it is a strong interaction. nih.gov These changes—a stronger donor and a geometrically sensitive acceptor—can lead to significant perturbations in the delicate network of hydrogen bonds that stabilize helices, sheets, and turns, explaining the stability changes observed upon thioamide incorporation. nih.govnsf.gov

Future Directions and Unexplored Research Avenues in the Study of 2 2 Oxoindolin 3 Yl Ethanethioamide

The oxoindoline scaffold, a core component of 2-(2-Oxoindolin-3-yl)ethanethioamide, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds with high affinity for a diverse set of biological targets. nih.gov The future of research into its thioamide derivatives is poised to leverage cutting-edge technologies and synthetic strategies to unlock new therapeutic potentials. This involves enhancing synthetic efficiency, employing advanced computational methods, discovering novel biological interactions, designing sophisticated multifunctional molecules, and integrating artificial intelligence to accelerate the entire discovery pipeline.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Oxoindolin-3-yl)ethanethioamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of indole-derived thioamides typically involves coupling reactions between indole precursors and thioamide moieties. For example:

- Step 1: Start with 2-oxoindoline derivatives and introduce ethanethioamide groups via nucleophilic substitution or condensation reactions.

- Step 2: Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd-based catalysts for cross-coupling) to improve yield.

- Step 3: Monitor reaction progress using TLC or HPLC. Adjust temperature (e.g., 60–80°C) and reaction time (12–24 hrs) to minimize side products.

Key Considerations:

- Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization.

- Confirm purity using melting point analysis and NMR spectroscopy .

Q. How should researchers safely handle this compound given its potential hazards?

Methodological Answer: Refer to Safety Data Sheets (SDS) for analogous thioamides (e.g., acute toxicity and skin irritation risks ):

- Personal Protection: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes.

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents.

Note: No occupational exposure limits are established, but assume acute toxicity based on structural analogs .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the indolin-2-one and thioamide groups. Look for characteristic shifts:

- Indole NH: ~10–12 ppm (broad singlet).

- Thioamide (C=S): -NMR signal at ~200 ppm.

- IR Spectroscopy: Identify S-H stretches (2550–2600 cm) and C=O (1680–1720 cm) .

- Mass Spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H] ion).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the thioamide group in enzyme inhibition studies?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions between the thioamide and target enzymes (e.g., metalloproteins). Focus on hydrogen bonding and metal coordination.

- DFT Calculations: Analyze electron density maps to identify nucleophilic sites (e.g., sulfur in C=S) prone to oxidation or alkylation.

- Case Study: Compare binding affinities with similar compounds (e.g., 5-chloroimidazole derivatives) to rationalize selectivity .

Q. How should researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Refinement Protocols: Use SHELXL for small-molecule refinement. Address disordered atoms via PART instructions and apply restraints for thermal parameters .

- Twinned Data: For problematic crystals, test twin laws (e.g., BASF command in SHELXL) and compare R values pre/post correction.

- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Example Workflow:

Collect high-resolution data (d ~0.8 Å).

Solve structure via direct methods (SHELXT).

Refine with anisotropic displacement parameters.

Q. What strategies can mitigate side reactions during functionalization of the indole ring?

Methodological Answer:

- Protecting Groups: Temporarily block reactive NH sites using Boc or Fmoc groups during alkylation/arylation.

- Regioselective Catalysis: Employ Pd-catalyzed C-H activation (e.g., Fujiwara-Moritani reaction) to target specific positions.

- Case Study: Optimize solvent polarity (e.g., DCE vs. MeCN) to suppress over-oxidation of thioamide groups .

Q. How can researchers design assays to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hrs.

- Oxidative Stress Test: Expose to HO (1 mM) and quantify sulfoxide/sulfone byproducts.

- Statistical Analysis: Use ANOVA to compare degradation rates across conditions (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.